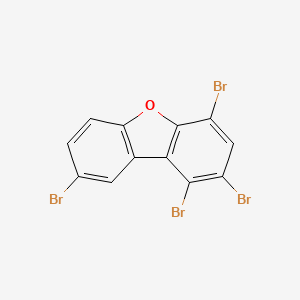![molecular formula C19H13NO3 B12900874 2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid CAS No. 106104-11-4](/img/structure/B12900874.png)
2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid is an organic compound that features a dibenzofuran moiety linked to a benzoic acid group via an amino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized from substituted phenols via an O-arylation reaction followed by cyclization of diaryl ethers.
Amination: The dibenzofuran core is then subjected to amination reactions to introduce the amino group at the 3-position.
Coupling with Benzoic Acid: The final step involves coupling the aminated dibenzofuran with benzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its aromatic structure and potential for functionalization make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the amino and benzoic acid groups.
Benzofuran: Similar to dibenzofuran but with only one benzene ring fused to the furan ring.
Dibenzodioxin: Contains two oxygen atoms in the central ring, differing from the single oxygen in dibenzofuran.
Uniqueness
2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid is unique due to the presence of both the dibenzofuran core and the benzoic acid group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
106104-11-4 |
|---|---|
Formule moléculaire |
C19H13NO3 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
2-(dibenzofuran-3-ylamino)benzoic acid |
InChI |
InChI=1S/C19H13NO3/c21-19(22)15-6-1-3-7-16(15)20-12-9-10-14-13-5-2-4-8-17(13)23-18(14)11-12/h1-11,20H,(H,21,22) |
Clé InChI |
NRKLRXFLKMZQCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


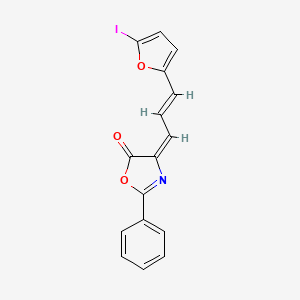
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)



![L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-](/img/structure/B12900826.png)

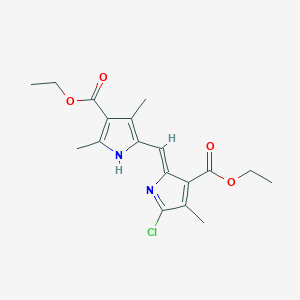

![4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12900879.png)
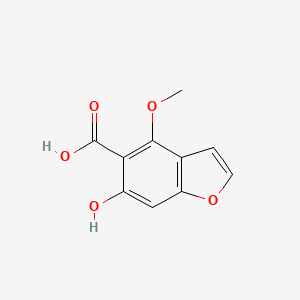
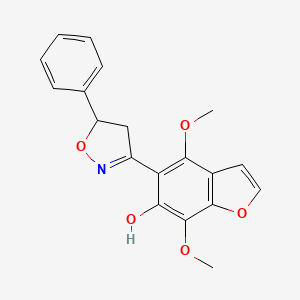
![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
